molecular formula C19H13F7N2O2S2 B11972202 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide

2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)-N-(2-(perfluoropropylthio)phenyl)acetamide

Cat. No.: B11972202
M. Wt: 498.4 g/mol
InChI Key: PETXMYIFKTTWKZ-UHFFFAOYSA-N
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Description

N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a complex organic compound characterized by its unique structure, which includes a heptafluoropropyl group, a benzothiazinone moiety, and an acetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves multiple steps:

    Formation of the Heptafluoropropyl Thioether: The initial step involves the reaction of 1,1,2,2,3,3,3-heptafluoropropyl iodide with thiophenol under basic conditions to form the heptafluoropropyl thioether.

    Acylation Reaction: The thioether is then subjected to an acylation reaction with 2-chloroacetyl chloride in the presence of a base to form the intermediate acetamide.

    Cyclization: The final step involves the cyclization of the intermediate with 2-aminothiophenol under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted aromatic derivatives.

Scientific Research Applications

N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(1,1,2,2,3,3,3-heptafluoropropyl)thio]phenyl}-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is unique due to its combination of a heptafluoropropyl group and a benzothiazinone moiety, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H13F7N2O2S2

Molecular Weight

498.4 g/mol

IUPAC Name

N-[2-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide

InChI

InChI=1S/C19H13F7N2O2S2/c20-17(21,18(22,23)24)19(25,26)32-13-8-4-2-6-11(13)27-15(29)9-14-16(30)28-10-5-1-3-7-12(10)31-14/h1-8,14H,9H2,(H,27,29)(H,28,30)

InChI Key

PETXMYIFKTTWKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(S2)CC(=O)NC3=CC=CC=C3SC(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

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